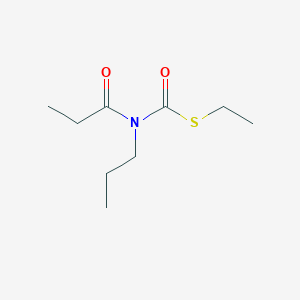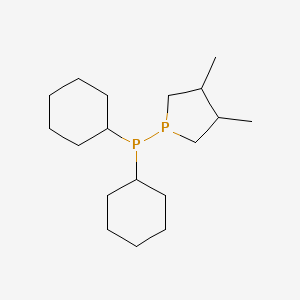
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is an organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a phospholane ring substituted with dicyclohexylphosphanyl and dimethyl groups, making it a valuable ligand in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane can be synthesized through a multi-step process involving the reaction of cyclohexylphosphine with 3,4-dimethylphospholane. The reaction typically requires a catalyst and is carried out under inert conditions to prevent oxidation. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated reagents and catalysts like palladium are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are crucial in catalysis and material science.
Biology: The compound is explored for its potential in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and rhodium, and the pathways involve the formation and stabilization of reactive intermediates.
Comparación Con Compuestos Similares
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
- Dichlorobis(1-(dicyclohexylphosphanyl)piperidine)palladium
Comparison: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and selectivity in catalytic applications. Its bulky dicyclohexyl groups provide steric hindrance, reducing unwanted side reactions and improving the efficiency of catalytic processes.
Propiedades
Número CAS |
189944-74-9 |
|---|---|
Fórmula molecular |
C18H34P2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
dicyclohexyl-(3,4-dimethylphospholan-1-yl)phosphane |
InChI |
InChI=1S/C18H34P2/c1-15-13-19(14-16(15)2)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h15-18H,3-14H2,1-2H3 |
Clave InChI |
PXFIAFFKGJZKNW-UHFFFAOYSA-N |
SMILES canónico |
CC1CP(CC1C)P(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


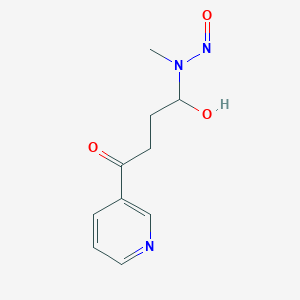
![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)

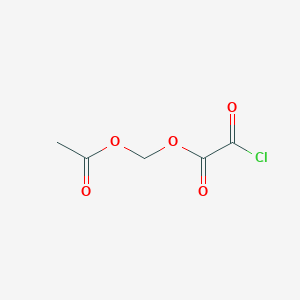
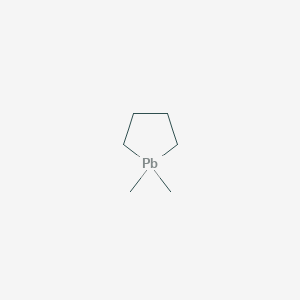
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
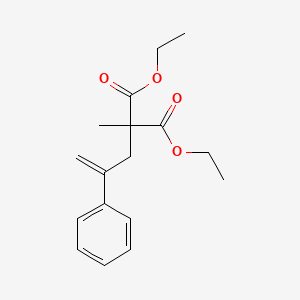
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
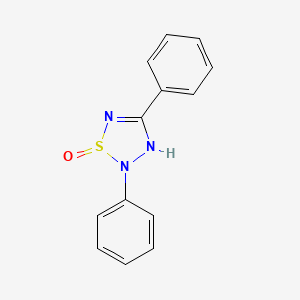
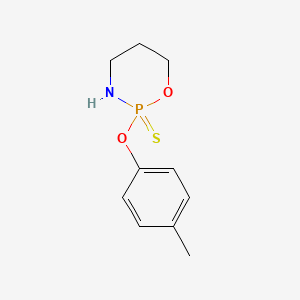
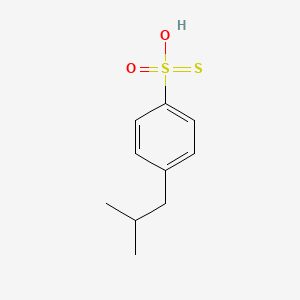
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
